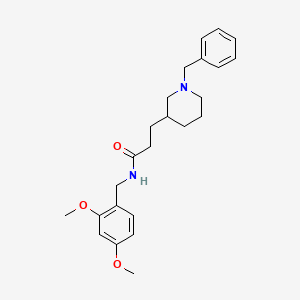![molecular formula C23H20N4O2 B5969370 N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969370.png)
N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as HET0016, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure and kidney function.
作用機序
N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide selectively inhibits the enzyme 20-HETE, which is involved in the regulation of blood pressure and kidney function. 20-HETE is produced by the metabolism of arachidonic acid and has been shown to promote vasoconstriction and renal vasoconstriction. By inhibiting 20-HETE, this compound reduces vasoconstriction and improves kidney function.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure and improve kidney function in animal models of hypertension and renal failure. In addition, this compound has been shown to inhibit tumor growth and metastasis in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a selective inhibitor of 20-HETE, making it a useful tool for studying the role of 20-HETE in various diseases. This compound has been shown to be effective in animal models of hypertension, renal failure, and cancer, making it a promising compound for further research. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
将来の方向性
Future research on N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide could focus on its potential use in the treatment of other diseases, such as pulmonary hypertension and stroke. In addition, further studies could investigate the mechanism of action of this compound and its effects on other pathways in the body. The development of more stable and soluble forms of this compound could also improve its effectiveness in experiments. Overall, this compound has shown promise as a potential therapeutic agent for various diseases, and further research could lead to its clinical use in the future.
合成法
The synthesis of N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-(1-hydroxyethyl)aniline with diphenylacetylene in the presence of a catalyst. The resulting product is then treated with triazole and carboxylic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in the treatment of various diseases, including hypertension, renal failure, and cancer. The selective inhibition of 20-HETE by this compound has been shown to reduce blood pressure in animal models of hypertension. In addition, this compound has been shown to improve kidney function in animal models of renal failure. This compound has also been studied for its potential use in cancer treatment, as 20-HETE has been shown to promote tumor growth and metastasis.
特性
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16(28)18-11-8-12-19(15-18)24-23(29)21-22(17-9-4-2-5-10-17)27(26-25-21)20-13-6-3-7-14-20/h2-16,28H,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZIQZNNAPDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5969289.png)
![4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol](/img/structure/B5969298.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969303.png)
![ethyl 6-methyl-2-[({[6-methyl-4-oxo-3-(4-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5969311.png)
![N,N-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5969313.png)
![2-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B5969324.png)

![methyl 4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5969339.png)
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![2-(4-fluorophenyl)-4-methyl-5-(3-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5969389.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B5969397.png)

